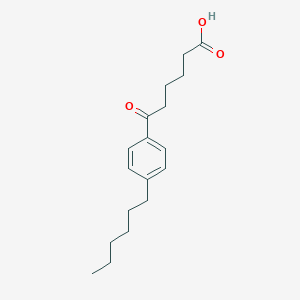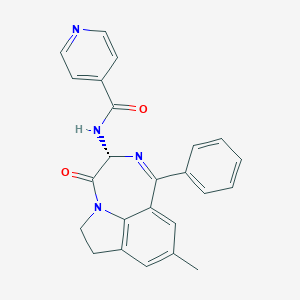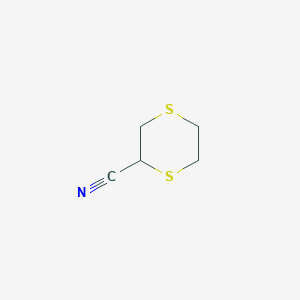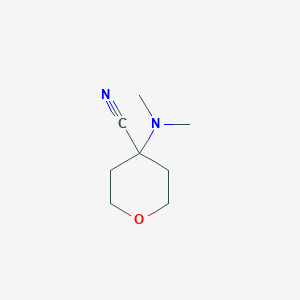
2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-, also known as N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2H-chromen-3-carboxamide, is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential therapeutic properties.
作用机制
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is not fully understood. However, it has been suggested that this compound may act by binding to the active site of enzymes such as DPP-4 and GSK-3β, thereby inhibiting their activity. This inhibition may lead to increased insulin sensitivity and glucose uptake in cells, which could be beneficial in the treatment of diabetes and related metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of DPP-4 and GSK-3β, which are involved in the regulation of glucose metabolism and insulin signaling pathways. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes and related metabolic disorders.
实验室实验的优点和局限性
The advantages of using 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in lab experiments include its unique structure and potential therapeutic properties. This compound may be useful in the study of various biological processes related to glucose metabolism and insulin signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
未来方向
There are several future directions for the study of 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in the treatment of diabetes and related metabolic disorders. Another direction is to explore the potential toxicity and safety of this compound in animal models and humans. Additionally, this compound may be useful as a tool compound for the study of other biological processes beyond glucose metabolism and insulin signaling pathways.
合成方法
The synthesis of 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves the reaction of 2H-chromen-3-carboxylic acid with 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired compound.
科学研究应用
2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has potential applications in scientific research as a tool compound for the study of various biological processes. This compound has been shown to have inhibitory effects on certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of glucose metabolism and insulin signaling pathways. Therefore, this compound may have potential therapeutic applications in the treatment of diabetes and related metabolic disorders.
属性
CAS 编号 |
166115-78-2 |
|---|---|
分子式 |
C17H20N4O5 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-5-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C17H20N4O5/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)9-7-10-11(25-3)5-4-6-12(10)26-8-9/h4-6,9H,7-8,18H2,1-3H3,(H,19,22) |
InChI 键 |
PZYWMHNAPNHGNY-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CC3=C(C=CC=C3OC)OC2)N |
规范 SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CC3=C(C=CC=C3OC)OC2)N |
同义词 |
2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3,4-dihydro-5-methoxy- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)

![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)



![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)



